Cas no 946213-06-5 (3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine)

3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine
- (3,5-dimethoxyphenyl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
- Methanone, (3,5-dimethoxyphenyl)[4-[6-(4-pyridinyl)-3-pyridazinyl]-1-piperazinyl]-
- 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
- VU0632214-1
- (3,5-dimethoxyphenyl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 946213-06-5
- SR-01000920251-1
- SR-01000920251
- AKOS024493168
- F5040-0064
-
- Inchi: 1S/C22H23N5O3/c1-29-18-13-17(14-19(15-18)30-2)22(28)27-11-9-26(10-12-27)21-4-3-20(24-25-21)16-5-7-23-8-6-16/h3-8,13-15H,9-12H2,1-2H3
- InChI Key: JCXKJEGJXBTTJS-UHFFFAOYSA-N
- SMILES: C(C1=CC(OC)=CC(OC)=C1)(N1CCN(C2=NN=C(C3C=CN=CC=3)C=C2)CC1)=O
Computed Properties
- Exact Mass: 405.18008961g/mol
- Monoisotopic Mass: 405.18008961g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 80.7Ų
3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5040-0064-5μmol |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-40mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-3mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-5mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-2mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-4mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-20μmol |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-25mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-20mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5040-0064-30mg |
3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
946213-06-5 | 30mg |
$119.0 | 2023-09-10 |
3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine Related Literature
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1. Book reviews
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on 3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine
3-4-(3,5-Dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine: A Comprehensive Overview
The compound with CAS No. 946213-06-5, commonly referred to as 3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound is a derivative of pyridazine, a six-membered aromatic heterocycle, which is further substituted with a piperazine ring and a 3,5-dimethoxybenzoyl group. The combination of these functional groups imparts the molecule with intriguing chemical properties and opens up avenues for its application in drug discovery and material science.
Pyridazine, as the core structure of this compound, is known for its high reactivity and ability to participate in various chemical transformations. The substitution pattern in this molecule is particularly noteworthy: the pyridazine ring is substituted at position 6 with a pyridin-4-yl group, while position 3 is connected to a piperazinyl group that is further decorated with a 3,5-dimethoxybenzoyl moiety. This elaborate substitution pattern suggests that the compound may exhibit diverse reactivity and selectivity in biological systems.
Recent studies have highlighted the potential of 3,5-dimethoxybenzoyl derivatives as modulators of cellular signaling pathways. The methoxy groups attached to the benzene ring are known to enhance the molecule's stability and bioavailability, making it a promising candidate for drug development. Piperazine rings, on the other hand, are widely used in medicinal chemistry due to their ability to form hydrogen bonds and interact with protein targets. The integration of these elements into a single molecule creates a platform for exploring novel therapeutic agents.
The synthesis of 3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyridazine ring through condensation reactions, followed by substitution reactions to introduce the piperazinyl and pyridinyl groups. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and purity.
From an applications standpoint, this compound has shown potential in several areas. In pharmacology, it has been investigated as a candidate for targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases including cardiovascular disorders and neurodegenerative diseases. Its ability to modulate these receptors suggests it could serve as a lead compound for developing new drugs.
In addition to its pharmacological applications, 3-4-(3,5-dimethoxybenzoyl)piperazin-1-yl-6-(pyridin-4-yl)pyridazine has also been explored for its electronic properties. Pyridazine-based compounds are known for their semiconducting behavior, making them attractive candidates for use in organic electronics. Recent research has focused on incorporating such molecules into thin-film transistors (TFTs) and light-emitting diodes (LEDs), where their electronic properties can be fine-tuned through structural modifications.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that under certain conditions, such as exposure to UV light or enzymatic action, the molecule undergoes hydrolysis or oxidative cleavage. These findings are important for developing strategies to minimize environmental contamination during its production or use.
In conclusion, CAS No. 946213_06_5 represents a fascinating example of how modern organic chemistry can yield compounds with multifaceted properties and applications. Its unique structure positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing science and technology.
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